2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine
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Overview
Description
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine is a heterocyclic compound that features a thiazole ring, a thiophene ring, and a pyrimidine ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that induces their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects the expression of genes involved in inflammation and immune responses, thereby modulating the body’s defense mechanisms . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular functions. For example, the inhibition of cytochrome P450 by this compound can lead to the accumulation of certain metabolites, affecting cellular homeostasis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can result in changes in energy production, lipid metabolism, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the cytoplasm and nucleus can influence the compound’s localization and accumulation within specific cellular compartments . These interactions affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific organelles, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . These localizations enable the compound to exert its effects on specific cellular processes, such as energy production, protein synthesis, and gene expression . The subcellular distribution of this compound is essential for understanding its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Thiazole Ring to the Pyrimidine Core: The thiazole derivative is then reacted with a pyrimidine derivative under nucleophilic substitution conditions to form the desired compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole, pyrimidine, or thiophene derivatives.
Scientific Research Applications
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is investigated for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol contain the thiophene ring.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 2,4,6-trichloropyrimidine feature the pyrimidine ring.
Uniqueness
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Properties
IUPAC Name |
2-chloro-5-[(4-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S3/c13-11-15-6-8(19-11)7-18-12-14-4-3-9(16-12)10-2-1-5-17-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJVDFTXNWKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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